Tetramethylsilane
Overview
Description
Tetramethylsilane is an organosilicon compound with the chemical formula Si(CH₃)₄. It is the simplest tetraorganosilane and is characterized by a tetrahedral framework. This colorless, volatile liquid is widely used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Mechanism of Action
Target of Action
Tetramethylsilane (TMS) is an organosilicon compound with the formula Si(CH3)4 . It is the simplest tetraorganosilane . TMS is primarily used as a building block in organometallic chemistry . It is also used as a precursor for producing silicon carbide (SiC) through chemical vapor deposition (CVD) techniques .
Mode of Action
The thermal decomposition of TMS has been studied extensively. The initial step in TMS pyrolysis produces a methyl radical (Me˙) and Me3Si˙ . Me3Si˙ undergoes subsequent loss of a hydrogen atom to form Me2Si=CH2 and loss of a methyl radical to form Me2Si: . Isomerizations via 1,2-shift and H2 eliminations were major secondary decomposition reactions of Me2Si=CH2 and Me2Si: .
Biochemical Pathways
Its decomposition products, such as methane (ch4) and ethylene (c2h4), can interact with various biochemical pathways . The specific interactions would depend on the environmental conditions and the presence of other compounds.
Pharmacokinetics
TMS is a volatile liquid and is soluble in organic solvents but insoluble in water . Its volatility allows it to be easily removed, which is convenient for recovery of samples analyzed by NMR spectroscopy
Result of Action
The thermal decomposition of TMS results in the formation of various products, including methane (CH4) and ethylene (C2H4), among others . These products can have various effects at the molecular and cellular level, depending on the specific environmental conditions and the presence of other compounds.
Action Environment
The action of TMS is highly dependent on environmental factors. For instance, the thermal decomposition of TMS is influenced by temperature . In addition, the solubility of TMS in different solvents can affect its availability and therefore its action . Furthermore, TMS is a flammable liquid, and its volatility can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Tetramethylsilane plays a crucial role in biochemical reactions, particularly in the field of NMR spectroscopy. It is used as a reference compound because all twelve hydrogen atoms in a this compound molecule are equivalent, resulting in a single sharp peak in the NMR spectrum . This property makes it an ideal standard for calibrating chemical shifts in NMR spectroscopy. This compound does not interact significantly with enzymes, proteins, or other biomolecules, which is why it is preferred as an inert reference standard .
Cellular Effects
This compound is generally considered inert and does not have significant effects on cellular processes. Its primary use in biochemical settings is as a reference standard in NMR spectroscopy, where it does not interfere with cell signaling pathways, gene expression, or cellular metabolism . Therefore, this compound does not influence cell function in a meaningful way.
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its use in NMR spectroscopy. It provides a stable and inert reference point for chemical shift calibration. This compound does not participate in binding interactions with biomolecules, enzyme inhibition, or activation, nor does it affect gene expression . Its tetrahedral structure and equivalent hydrogen atoms make it an ideal reference compound .
Temporal Effects in Laboratory Settings
This compound is stable over time in laboratory settings. Its volatility allows it to be easily evaporated, which is convenient for the recovery of samples analyzed by NMR spectroscopy . There are no significant degradation products or long-term effects on cellular function observed in in vitro or in vivo studies involving this compound .
Dosage Effects in Animal Models
There is limited information on the dosage effects of this compound in animal models, as it is primarily used as an inert reference standard in NMR spectroscopy. High doses of this compound are not typically used in biological studies due to its volatility and lack of significant biological activity .
Metabolic Pathways
This compound is not involved in metabolic pathways within biological systems. Its primary role is as an inert reference compound in NMR spectroscopy, and it does not interact with enzymes or cofactors involved in metabolic processes . Therefore, this compound does not affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is not actively transported or distributed within cells and tissues. Its inert nature and volatility mean that it does not interact with transporters or binding proteins . This compound does not accumulate in specific cellular compartments or tissues.
Subcellular Localization
This compound does not have specific subcellular localization due to its inert nature. It does not possess targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles . Its primary function remains as an inert reference standard in NMR spectroscopy.
Preparation Methods
Tetramethylsilane is typically produced as a by-product in the industrial production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon, resulting in various methyl chlorosilanes, including this compound . Another method involves the deprotonation of this compound using butyllithium, which yields trimethylsilylmethyl lithium, a common alkylating agent .
Chemical Reactions Analysis
Tetramethylsilane undergoes several types of chemical reactions:
Deprotonation: Treatment with butyllithium results in the formation of trimethylsilylmethyl lithium.
Oxidation and Reduction: This compound can be oxidized to form silicon dioxide or silicon carbide, depending on the conditions.
Substitution: It reacts with halogens or hydrogen halides to form halogenated silanes.
Scientific Research Applications
Tetramethylsilane has a wide range of applications in scientific research:
NMR Spectroscopy: It is the accepted internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
Chemical Vapor Deposition: It serves as a precursor for the synthesis of silicon carbide and silicon dioxide films.
Organometallic Chemistry: This compound is used as a building block in the synthesis of various organometallic compounds.
Intermolecular C-H Activation: It is employed as a hydrocarbon substrate in studies of intermolecular C-H activation chemistry.
Comparison with Similar Compounds
Tetramethylsilane can be compared with other similar compounds such as:
Neopentane: Similar in structure but lacks the silicon atom.
Tetramethylgermane: Contains germanium instead of silicon.
Tetramethyltin: Contains tin instead of silicon.
Tetramethyllead: Contains lead instead of silicon.
This compound is unique due to its use as an NMR standard and its role in the synthesis of silicon-based materials.
Properties
IUPAC Name |
tetramethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYPVPMEAXLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
Record name | TETRAMETHYLSILANE | |
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Related CAS |
35255-27-7 | |
Record name | Silane, tetramethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9026423 | |
Record name | Tetramethylsilane | |
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Molecular Weight |
88.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethylsilane appears as a colorless, mildly acidic volatile liquid. A serious fire hazard. Mildly toxic by ingestion. Emits acrid smoke and fumes when heated to high temperatures. Less dense than water and insoluble in water, but soluble in most organic solvents. Used as an aviation fuel and as an internal standard for nmr analytical instruments., Liquid, Liquid; bp = 26.6 deg C; [Merck Index] Colorless odorless liquid; [Air Products MSDS] | |
Record name | TETRAMETHYLSILANE | |
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Record name | Silane, tetramethyl- | |
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Record name | Tetramethylsilane | |
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Boiling Point |
26.6 °C | |
Record name | Tetramethylsilane | |
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Flash Point |
-27 dec C (closed cup) | |
Record name | Tetramethylsilane | |
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Solubility |
Insoluble in cold concentrated sulfuric acid; soluble in most organic solvents, Very soluble in ethanol and ether, In water, 19.6 mg/L at 25 °C | |
Record name | Tetramethylsilane | |
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Density |
0.641 g/cu cm at 25 °C | |
Record name | Tetramethylsilane | |
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Vapor Pressure |
718.0 [mmHg], 718 mm Hg at 25 °C | |
Record name | Tetramethylsilane | |
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Color/Form |
Volatile liquid or gas | |
CAS No. |
75-76-3 | |
Record name | TETRAMETHYLSILANE | |
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Record name | Tetramethylsilane | |
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Record name | TETRAMETHYLSILANE | |
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Record name | Silane, tetramethyl- | |
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Record name | Tetramethylsilane | |
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Record name | TETRAMETHYLSILANE | |
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Melting Point |
-99.06 °C | |
Record name | Tetramethylsilane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetramethylsilane (TMS)?
A: this compound has the molecular formula Si(CH3)4 and a molecular weight of 88.23 g/mol. [, , , ]
Q2: How can this compound be characterized spectroscopically?
A: TMS can be studied using various spectroscopic techniques. * Nuclear Magnetic Resonance (NMR): TMS serves as a common internal standard in 1H and 13C NMR due to its sharp singlet peak and its resonance frequency being set as 0 ppm. [, , ] * Raman Spectroscopy: This technique reveals information about the vibrational modes of TMS in different phases. Studies show differences in lattice and intramolecular vibrational regions between solid and liquid forms. [, ]* Electron-Energy-Loss Spectroscopy (EELS): EELS helps analyze the electronic structure and excited states of TMS. Research suggests its low-lying transitions are 4s and 4p Rydberg in nature. []* X-ray Photoelectron Spectroscopy (XPS): XPS allows for the analysis of the chemical composition of thin films derived from TMS, particularly the bonding states of silicon and carbon atoms. [, ]
Q3: How does pressure affect the structural properties of TMS?
A: High-pressure studies using Raman and X-ray diffraction reveal multiple phase transitions in TMS. It transitions to phases with different space groups (Pnma, P21/c, P2/m) as pressure increases. This suggests changes in inter- and intra-molecular bonding and even the possibility of metallization at very high pressure. [, ]
Q4: Is TMS stable in different temperature ranges?
A: TMS exhibits various thermal behaviors:* Low Temperatures (2-26 K): Heat capacity measurements reveal the existence of two crystalline forms with distinct melting points and heats of fusion. Abnormally increasing heat capacity near melting points suggests vacancy formation. [, ]* High Temperatures: Thermal decomposition of TMS is relevant to combustion and chemical vapor deposition processes. Studies utilizing flash pyrolysis coupled with mass spectrometry demonstrate decomposition pathways like Si–C bond homolysis and methyl radical formation. []
Q5: How is TMS used in Chemical Vapor Deposition (CVD)?
A: TMS serves as a precursor in CVD for creating silicon carbide (SiC) films.* Selective Area Laser Deposition (SALD): A focused CO2 laser beam decomposes TMS in the presence of other gases, leading to the formation of high-density SiC. The technique requires careful control of parameters like laser power, scanning speed, and gas composition to achieve uniform growth and avoid contamination. [, ] * Plasma-Enhanced CVD: In this process, plasma assists in the decomposition of TMS. This method can be used to synthesize various forms of SiC, including microcrystalline SiC. [, ] * Hot-Wire CVD: Using TMS in this technique enables the growth of amorphous hydrogenous silicon carbide (a-SiC:H) films. Temperature plays a crucial role in determining the film's composition and stability. []
Q6: What are the products of TMS combustion?
A: Mass spectrometric studies on TMS combustion in hydrogen flames show the formation of various species, including:* Silicon-containing intermediates: Si(CH3)2OH, Si(OH)3, and Si(OH)4.* Silicon oxide clusters: Si4O10H4, Si5O12H4, and Si6O14H4, suggesting a pathway for nanoparticle formation. []
Q7: Can TMS be used in the synthesis of silica (SiO2)?
A: Yes, TMS can be used to prepare superfine silica particles via gas combustion methods. Factors like flame configuration, precursor concentration, and flame temperature influence particle size and homogeneity. [] Furthermore, inductively coupled plasma chemical vapor deposition (ICP-CVD) utilizing TMS and N2O can produce SiO2 insulator films at relatively low temperatures (100°C). []
Q8: How does TMS participate in electron interactions within liquids?
A: Studies on electron mobility in TMS and its mixtures with other nonpolar liquids like neopentane offer insights into electron transport phenomena. The influence of temperature, pressure, and mixture composition on electron mobility provides valuable data for understanding fundamental processes in these liquids. [, , , , ]
Q9: Does TMS find applications in biological research?
A: Yes, TMS plays a role in preparing biological samples for scanning electron microscopy (SEM). Freeze substitution techniques employing TMS show promising results in preserving the delicate structures of plant cells, particularly stomata, with minimal distortion compared to other preparation methods. []
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